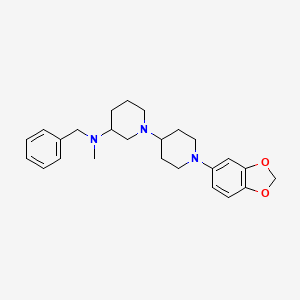![molecular formula C19H29N3O4S B6042266 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone](/img/structure/B6042266.png)
4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a piperazinone derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone is not fully understood. It has been suggested that the compound may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells. This may be achieved through the induction of apoptosis or the inhibition of cell cycle progression. The antibacterial activity of the compound may be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone have not been extensively studied. However, it has been reported to exhibit low toxicity in vitro, indicating its potential as a safe research tool.
実験室実験の利点と制限
One of the advantages of 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone is its potential as a research tool in the study of cancer and bacterial infections. Its low toxicity and ability to inhibit cancer cell growth and bacterial proliferation make it an attractive candidate for further research. However, its limited solubility in water may pose a challenge in some experiments.
将来の方向性
The potential applications of 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone in scientific research are vast. Some of the future directions for research include:
1. Investigation of the compound's mechanism of action in cancer and bacterial infections.
2. Exploration of the compound's potential as a therapeutic agent for cancer and bacterial infections.
3. Development of more efficient synthesis methods to improve the yield and purity of the compound.
4. Examination of the compound's pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone is a chemical compound that has potential applications in scientific research. Its antitumor and antibacterial activities make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
合成法
The synthesis of 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone has been reported using different methods. One of the commonly used methods involves the reaction of 4-(3-methoxyphenyl)-2-piperazin-1-one with 2-bromoethyl 4-(4-morpholinyl)thiophen-2-yl ether in the presence of a base such as potassium carbonate. The reaction yields the desired product, which can be purified using standard techniques such as column chromatography.
科学的研究の応用
4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone has been used in various scientific research applications. It has been reported to exhibit antitumor activity in vitro against various cancer cell lines, including ovarian cancer, breast cancer, and lung cancer. Additionally, it has been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
特性
IUPAC Name |
4-[[4-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-25-18-10-15(11-22-5-4-20-19(24)13-22)2-3-17(18)26-14-16(23)12-21-6-8-27-9-7-21/h2-3,10,16,23H,4-9,11-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJMBUKJFBWNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCNC(=O)C2)OCC(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B6042183.png)
![2-methoxy-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B6042184.png)
![2-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6042190.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6042194.png)
![5-(2-furoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6042204.png)
![ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate](/img/structure/B6042216.png)
![(4-phenoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6042219.png)
![2-methyl-5-(4-nitrophenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6042226.png)

![3-[2-(benzyloxy)-5-bromophenyl]-2-cyanoacrylamide](/img/structure/B6042241.png)
![3-(4-methoxyphenyl)-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6042247.png)


![6-methyl-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol](/img/structure/B6042259.png)